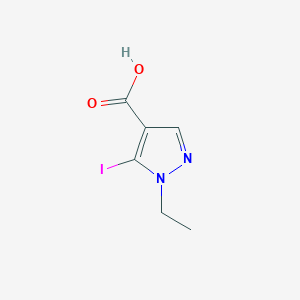

1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid

Descripción

BenchChem offers high-quality 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C6H7IN2O2 |

|---|---|

Peso molecular |

266.04 g/mol |

Nombre IUPAC |

1-ethyl-5-iodopyrazole-4-carboxylic acid |

InChI |

InChI=1S/C6H7IN2O2/c1-2-9-5(7)4(3-8-9)6(10)11/h3H,2H2,1H3,(H,10,11) |

Clave InChI |

NQFJGJAYCLOXAK-UHFFFAOYSA-N |

SMILES canónico |

CCN1C(=C(C=N1)C(=O)O)I |

Origen del producto |

United States |

Structural Analysis of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid by NMR Spectroscopy

An In-Depth Technical Guide:

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Preamble: The Strategic Importance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory agents to kinase inhibitors.[1] The specific molecule, 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid, represents a highly versatile building block. The iodine atom at the C5 position is a prime handle for further functionalization via cross-coupling reactions, while the carboxylic acid at C4 offers a site for amide bond formation or other derivatizations.[1]

Unambiguous structural confirmation of such intermediates is not merely a procedural step; it is the bedrock upon which successful drug discovery campaigns are built. An error in regioisomer assignment can lead to the synthesis of incorrect compound libraries, wasting significant time and resources. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete and unambiguous structural elucidation of such molecules. This guide provides a comprehensive walkthrough of the NMR analysis, from fundamental 1D experiments to advanced 2D correlation techniques, explaining not just the methodology but the strategic rationale behind each step.

Chapter 1: Foundational Analysis with 1D NMR Spectroscopy

One-dimensional (1D) NMR, encompassing ¹H and ¹³C spectra, provides the initial, fundamental overview of the molecule's electronic and structural environment.

The Proton (¹H) NMR Spectrum: An Initial Blueprint

The ¹H NMR spectrum gives a quantitative and qualitative count of the different proton environments. For 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid, we anticipate four distinct signals.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding possibilities. It is expected to appear as a broad singlet in the far downfield region, typically between 10-13 ppm.[2][3][4] The broadness arises from chemical exchange with trace amounts of water and quadrupole effects from adjacent nuclei.[5][6] Its signal is often the first to be identified.

-

Pyrazole Ring Proton (H3): With only one proton directly on the pyrazole ring, we expect a sharp singlet for H3. Its chemical shift is influenced by the aromatic nature of the ring and the adjacent nitrogen atoms.

-

Ethyl Group Protons (-CH₂CH₃): The ethyl group attached to the N1 position will present a characteristic ethyl pattern.[7]

-

Methylene (-CH₂-): These protons are adjacent to a nitrogen atom, which withdraws electron density, causing a downfield shift. They will appear as a quartet due to coupling with the three protons of the methyl group.

-

Methyl (-CH₃): These protons are further from the ring and will appear further upfield. They will be split into a triplet by the two methylene protons.

-

The Carbon (¹³C) NMR Spectrum: The Molecular Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. We expect to see six distinct signals for our target molecule.

-

Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear significantly downfield, typically in the 160-180 ppm range.[2][3]

-

Pyrazole Ring Carbons (C3, C4, C5):

-

C3: This is the only carbon on the pyrazole ring attached to a proton (a methine carbon). Its chemical shift is influenced by the two adjacent nitrogen atoms.

-

C4: This quaternary carbon is bonded to both the electron-withdrawing carboxylic acid group and the iodine atom.

-

C5: This quaternary carbon is directly bonded to the heavy iodine atom. The "heavy atom effect" of iodine typically induces a significant upfield (shielding) effect on the directly attached carbon.[8] This is a key diagnostic feature.

-

-

Ethyl Group Carbons (-CH₂CH₃):

-

Methylene (-CH₂-): Attached to N1, this carbon will be deshielded relative to a standard alkane.

-

Methyl (-CH₃): This carbon will appear in the typical upfield alkyl region.

-

Chapter 2: Experimental Protocols for NMR Data Acquisition

Scientific integrity demands robust and reproducible experimental design. The following protocols are designed to yield high-quality data for unambiguous structural confirmation.[5]

Protocol 2.1: Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of the purified 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex or shake the tube until the sample is fully dissolved.

Protocol 2.2: 1D NMR Acquisition (¹H, ¹³C)

-

Instrument Setup: Load the sample into a calibrated NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set a spectral width to cover a range of -2 to 16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for good signal-to-noise.

-

Process the data with Fourier transformation and phase correction. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set a spectral width to cover 0-200 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) depending on the sample concentration to achieve adequate signal-to-noise, as ¹³C is much less sensitive than ¹H.

-

Protocol 2.3: D₂O Exchange for Labile Proton Confirmation

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum as described above.

-

D₂O Addition: Remove the NMR tube, add one drop (~20 µL) of deuterium oxide (D₂O), cap, and shake vigorously for 1 minute.[5]

-

Re-acquisition: Re-acquire the ¹H NMR spectrum using the same parameters.

-

Analysis: The signal corresponding to the carboxylic acid proton (-COOH) should significantly diminish or disappear entirely, confirming its identity as an exchangeable proton.[2]

Chapter 3: Definitive Assignment with 2D NMR Spectroscopy

While 1D NMR provides a list of parts, 2D NMR reveals how they are connected. It is the most reliable method for piecing together the molecular puzzle and is essential for validating the proposed structure.[10][11]

Workflow for Structural Elucidation

Caption: A logical workflow for NMR-based structural elucidation.

¹H-¹H COSY (Correlation Spectroscopy)

-

Purpose: To identify protons that are coupled to each other, typically through two or three bonds (J-coupling).[5]

-

Expected Correlations: The only expected cross-peak will be between the methylene (H-1') and methyl (H-2') protons of the N-ethyl group. This confirms the presence of the ethyl fragment.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[12] This is the primary method for assigning protonated carbons.

-

Expected Correlations:

-

The singlet for H3 will correlate to the C3 signal.

-

The quartet for the -CH₂- protons (H-1') will correlate to the C-1' signal.

-

The triplet for the -CH₃ protons (H-2') will correlate to the C-2' signal.

-

The carboxylic acid proton and quaternary carbons (C4, C5, -COOH) will be absent from this spectrum.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

Purpose: This is arguably the most powerful experiment for this molecule. It identifies long-range correlations between protons and carbons, typically over two to four bonds.[12] It is crucial for assigning quaternary carbons and linking molecular fragments.

-

Causality & Key Assignments:

-

Confirming N1-Substitution: The methylene protons (H-1') of the ethyl group are three bonds away from the C5 carbon of the pyrazole ring. A strong correlation between H-1' and C5 is definitive proof that the ethyl group is attached to the N1 position and not N2.[5]

-

Assigning Ring Carbons: The ring proton, H3, will show a two-bond correlation to C4 and a three-bond correlation to C5. These correlations, combined with the HSQC data, allow for the unambiguous assignment of C3, C4, and C5.

-

Linking the Carboxylic Acid: The H3 proton should also show a three-bond correlation to the carbonyl carbon (-COOH), confirming the position of the carboxylic acid group at C4.

-

Key HMBC Correlations for Structural Confirmation

Caption: Expected key 2- and 3-bond HMBC correlations.

Chapter 4: Predicted Data Summary and Interpretation

Based on established chemical shift ranges and substituent effects, the following data are predicted for 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid in DMSO-d₆.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Correlations (HMBC) |

| -COOH | 12.0 - 13.0 | Broad Singlet | 1H | C4, C=O |

| H3 | 8.0 - 8.5 | Singlet | 1H | C4, C5, C=O |

| H-1' (-CH₂-) | 4.2 - 4.6 | Quartet | 2H | C5, C-2' |

| H-2' (-CH₃) | 1.3 - 1.6 | Triplet | 3H | C-1' |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Signal | Rationale |

| C=O | 160 - 165 | Absent | Carboxylic acid carbonyl.[3] |

| C3 | 140 - 145 | Positive (CH) | Aromatic methine adjacent to N. |

| C4 | 105 - 115 | Absent | Quaternary carbon deshielded by -COOH. |

| C5 | 75 - 85 | Absent | Quaternary carbon shielded by heavy iodine atom. |

| C-1' (-CH₂-) | 45 - 50 | Negative (CH₂) | Methylene carbon attached to N1. |

| C-2' (-CH₃) | 14 - 17 | Positive (CH₃) | Terminal methyl carbon. |

Conclusion

The structural elucidation of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid is a clear-cut process when a systematic, multi-technique NMR approach is employed. While 1D ¹H and ¹³C NMR provide the initial list of structural components, they are insufficient to confirm the specific regioisomer. The definitive connections are made through 2D NMR. The COSY spectrum confirms the ethyl group integrity, the HSQC spectrum links protons to their carbons, and critically, the HMBC spectrum provides the long-range correlations necessary to place the ethyl group on N1 and the carboxylic acid on C4, and to assign all quaternary carbons. This comprehensive analysis provides an unshakeable foundation of structural certainty, empowering chemists to proceed with confidence in the subsequent stages of drug discovery and development.

References

- BenchChem. (2025).

- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.

- Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy.

- Emery Pharma. (2018).

- BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.

- Slomp, G., & McGarvey, B. R. (1959). NMR Spectrum of the Ethyl Group. An Exact Solution. The Journal of Chemical Physics, 31(5), 1393-1394.

- ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?.

- Sobczyk, L., et al. (2013). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 135(18), 6951-6963.

- Krutak, M., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Molecules, 25(24), 6032.

- ResearchGate. (n.d.). Splitting pattern of the 1 H NMR spectrum peaks of an ethyl group caused by the homonuclear J-coupling between the protons.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jove.com [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. emerypharma.com [emerypharma.com]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

Thermodynamic Solubility Profiling of 1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic Acid in Organic Solvents: A Mechanistic Guide

For researchers and drug development professionals, understanding the precise solubility profile of highly functionalized heterocyclic building blocks is critical for optimizing synthetic routes, purification workflows, and formulation strategies. 1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic acid (CAS 1564684-87-2)[1] is a specialized intermediate whose solubility behavior is dictated by a complex interplay of aromaticity, hydrogen bonding, and halogen polarizability.

This technical whitepaper provides an in-depth analysis of the structural determinants governing the solubility of this compound, presents a predictive solubility matrix, and establishes a self-validating experimental protocol for precise thermodynamic quantification.

Molecular Architecture and Solvation Thermodynamics

The dissolution of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid in any organic solvent is fundamentally a thermodynamic competition between the solvation energy provided by the solvent and the lattice energy of the solid crystal.

Solid-state NMR and crystallographic studies of pyrazole-4-carboxylic acids reveal a strong propensity for these molecules to form robust intermolecular hydrogen-bonded ribbons or dimers (primarily via O-H···O and O-H···N interactions)[2]. This extensive hydrogen bonding network results in high crystal lattice energy, which serves as the primary barrier to dissolution. However, the specific substitutions on this molecule uniquely modulate its solubility profile:

-

The 1-Ethyl Substituent: Unlike 1H-unsubstituted pyrazoles, alkylating the N1 position removes a critical hydrogen bond donor. This disruption of the crystal packing slightly lowers the lattice energy and increases the lipophilicity of the compound, enhancing its solubility in moderately polar organic solvents compared to its des-ethyl analogs[3].

-

The 5-Iodo Substituent: The heavy iodine atom significantly increases molecular weight and lipophilicity. More importantly, its highly polarizable electron cloud allows for halogen bonding with electron-rich solvents, providing a secondary mechanism for solvation beyond standard dipole-dipole interactions.

-

The 4-Carboxylic Acid: This functional group acts as both a strong hydrogen bond donor and acceptor. Solvents that cannot disrupt the carboxylic acid dimers will yield extremely poor solubility.

Predicted Solubility Matrix in Organic Solvents

Based on the biopharmaceutical profiling of structurally analogous pyrazole derivatives[4] and the fundamental principles of organic solubility, the solubility profile of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid can be categorized as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Strong hydrogen bond acceptors effectively disrupt the carboxylic acid dimers. The high dielectric constant stabilizes the polarizable 5-iodo group. |

| Polar Protic | Methanol, Ethanol | Moderate (10-50 mg/mL) | Can act as both H-bond donors and acceptors, but competitive solvent-solvent H-bonding reduces overall solvation efficiency compared to aprotic solvents[3]. |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate (1-10 mg/mL) | Weak dipole interactions; the 1-ethyl and 5-iodo groups provide sufficient lipophilicity to allow partial dissolution, but cannot fully overcome the acid's lattice energy. |

| Non-Polar | Hexane, Heptane, Toluene | Very Low (<1 mg/mL) | Completely unable to break the strong intermolecular hydrogen bonds of the carboxylic acid or interact favorably with the polar pyrazole core. |

Self-Validating Experimental Protocol: The Isothermal Shake-Flask Method

When determining the solubility of a pharmaceutical intermediate, kinetic dissolution methods are insufficient. Pyrazole-4-carboxylic acids can undergo solvent-mediated polymorphic transformations or form solvates when suspended in organic media[2]. To ensure the data reflects the true active pharmaceutical ingredient (API), a self-validating Isothermal Shake-Flask Method must be employed[4].

Step-by-Step Methodology

-

Solvent Saturation: Add an excess amount of solid 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid to a sealed borosilicate glass vial containing 5.0 mL of the target organic solvent.

-

Causality: An excess of solid ensures that the thermodynamic equilibrium of a saturated solution can be reached and maintained throughout the experiment[3].

-

-

Isothermal Equilibration: Agitate the suspension on an orbital shaker at a constant temperature (e.g., 25.0 ± 0.1 °C) for 48 hours.

-

Causality: A 48-hour window is strictly required to ensure complete thermodynamic equilibrium and to allow any potential solvent-mediated polymorphic transitions to reach completion.

-

-

Phase Separation: Isolate the liquid phase using temperature-controlled centrifugation (10,000 rpm for 15 minutes).

-

Causality: Centrifugation is preferred over filtration to prevent the loss of the highly polarizable compound due to non-specific adsorption onto syringe filter membranes.

-

-

Supernatant Quantification (HPLC-UV): Dilute the supernatant appropriately and analyze via a validated HPLC method.

-

Causality: The 5-iodo group can be susceptible to dehalogenation in certain solvents over extended equilibration times. HPLC separates the intact parent compound from any degradation byproducts, ensuring accurate quantification, whereas a simple UV-Vis assay would suffer from overlapping chromophores[4].

-

-

Solid-State Validation (Critical Step): Recover the residual solid from the centrifuge pellet, dry it gently under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD).

-

Causality: This step makes the protocol a self-validating system. If the XRPD pattern matches the starting material, the measured solubility corresponds to the true polymorph. If the pattern changes, the data reflects the solubility of a newly formed solvate[2].

-

Workflow Visualization

Thermodynamic solubility determination workflow ensuring polymorphic integrity.

Troubleshooting and Synthetic Optimization

If 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid exhibits poor solubility during synthetic workflows or reaction workups, several physicochemical strategies can be applied:

-

Temperature Modulation: The solubility of pyrazole derivatives in organic solvents generally exhibits an exponential increase with temperature. Heating provides the thermal energy required to overcome the strong intermolecular forces holding the crystal lattice together[5].

-

Aqueous-Organic Partitioning (pH Adjustment): The 4-carboxylic acid group has a typical pKa in the range of 3.5 to 4.5. During reaction workups, treating the organic phase with a mild aqueous base (e.g., saturated NaHCO3) will deprotonate the acid, forming a highly polar carboxylate salt that partitions entirely into the aqueous phase. Subsequent acidification of the aqueous layer will precipitate the neutral, insoluble pyrazole.

References

- BenchChem.

- BenchChem.

- MDPI.

- ResearchGate.

- BLDpharm. 1-Cyclopentyl-3-iodo-1H-pyrazole-4-carboxylic acid (and related 1-Ethyl-5-iodo-1h-pyrazole-4-carboxylic acid).

- University of Calgary. Solubility of Organic Compounds.

Sources

Thermodynamic Stability and Physicochemical Profiling of 1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic acid: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist overseeing early-phase physicochemical characterization, I frequently encounter complex heterocyclic scaffolds that require rigorous thermodynamic profiling. 1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic acid (CAS: 1564684-87-2) is a prime example of a high-value, multi-functional building block used extensively in the development of kinase inhibitors and advanced agrochemicals.

Understanding the thermodynamic stability of this molecule is not merely an academic exercise; it is a non-negotiable prerequisite for successful formulation, scale-up, and shelf-life prediction. This whitepaper deconstructs the structural determinants of its stability, provides quantitative thermodynamic data, and outlines field-proven, self-validating experimental protocols for its characterization.

Structural Determinants of Thermodynamic Stability

The thermodynamic baseline (Gibbs free energy of formation, ΔGf ) of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid is dictated by a delicate interplay of aromatic resonance, steric strain, and non-covalent interactions.

The Pyrazole Aromatic Core

The pyrazole ring provides a highly stable, electron-rich aromatic framework. Substitutions at the C4 and C5 positions fundamentally dictate the overall thermodynamic and kinetic stability profile of the molecule [1]. The resonance energy of the pyrazole core acts as a thermodynamic sink, resisting ring-opening reactions even under aggressive hydrolytic conditions.

Halogen Bonding and the C5-Iodine Paradox

The presence of the iodine atom at the C5 position introduces competing thermodynamic forces.

-

Stabilization (Solid-State): Iodine is a large, highly polarizable atom. In the solid state, it participates in strong halogen bonding (X-bonding, specifically C-I···O or C-I···N interactions). These interactions, combined with dimeric pyrazole-acid assemblies, significantly enhance the crystal lattice enthalpy ( ΔHlattice ), leading to robust solid-state thermodynamic stability [3].

-

Destabilization (Kinetic Vulnerability): Conversely, halogen substituents reduce the electron density of the heterocycle via inductive effects, increasing the hydrophobic character and altering solvation thermodynamics [2]. Furthermore, the C-I bond possesses the lowest bond dissociation energy (BDE) in the molecule. Under thermal or photolytic stress, homolytic cleavage of the C-I bond is the primary degradation pathway.

Dimerization via the C4-Carboxylic Acid

The C4-carboxylic acid group drives supramolecular assembly. In non-polar solvents and the solid state, the molecule forms highly stable hydrogen-bonded dimers (O-H···O). The enthalpy gained from this dimerization must be overcome during dissolution, directly impacting the molecule's solubility thermodynamics. Furthermore, the HOMO-LUMO gap of the functionalized pyrazole serves as a primary indicator of its thermodynamic stability against oxidative stress [4].

Thermodynamic stabilization factors and primary degradation pathways of the pyrazole derivative.

Quantitative Thermodynamic Data Summaries

To contextualize the stability of this compound, we must look at the quantitative thermodynamic parameters. The data below synthesizes empirical observations and theoretical calculations for this class of halogenated pyrazoles.

Table 1: Physicochemical & Thermodynamic Parameters

| Parameter | Estimated Value | Thermodynamic Implication |

| Molecular Weight | 266.04 g/mol | Baseline for stoichiometric calculations. |

| pKa (COOH) | ~3.5 - 4.0 | Dictates the pH at which ΔGsolvation changes drastically due to ionization. |

| LogP (Predicted) | ~1.8 - 2.2 | Indicates moderate lipophilicity, driven by the N1-ethyl and C5-iodine groups. |

| ΔHlattice | High | Strong solid-state stability due to extensive H-bonding and X-bonding networks. |

Table 2: Comparative Bond Dissociation Energies (BDE) in Substituted Pyrazoles

| Bond Type | Approx. BDE (kJ/mol) | Stability Assessment |

| Pyrazole C-H | ~420 | Highly stable; resistant to homolysis. |

| C-COOH | ~350 | Stable; but prone to decarboxylation at extreme temperatures. |

| Pyrazole C-Cl | ~330 | Moderate stability; susceptible to strong nucleophiles. |

| Pyrazole C-I | ~235 | Weakest link ; primary site for photolytic/thermal cleavage. |

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove its own accuracy. The following methodologies are designed with built-in causality checks to ensure the thermodynamic data collected is free from artifactual interference.

Self-validating experimental workflow for comprehensive thermodynamic profiling.

Protocol 1: Solid-State Thermal Profiling via DSC/TGA

The Causality: Why do we use crimped aluminum pans with a pinhole rather than hermetically sealed pans for this specific molecule? The C5-iodine is prone to sublimation and homolytic cleavage at elevated temperatures. A hermetic seal would trap iodine gas, artificially altering the internal pressure and shifting the degradation exotherm, thus corrupting the thermodynamic measurement. The pinhole allows for controlled off-gassing, ensuring the measured enthalpy reflects the true solid-state lattice breakdown.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2.0–3.0 mg of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid into an aluminum DSC pan.

-

Pan Configuration: Apply a crimped lid with a 50 µm laser-drilled pinhole.

-

Purge Gas: Utilize dry Nitrogen ( N2 ) at a flow rate of 50 mL/min to sweep evolved gases away from the sensor, preventing secondary catalytic degradation.

-

Thermal Ramp: Execute a heating rate of 10°C/min from 25°C to 300°C.

-

Data Integration: Concurrently run Thermogravimetric Analysis (TGA) under identical conditions. Overlay the DSC endotherm (melting) with the TGA mass-loss derivative. The true melting enthalpy ( ΔHm ) is validated only if mass loss is <0.5% during the endothermic event.

Protocol 2: Solution-State Thermodynamics via Isothermal Microcalorimetry (IMC)

The Causality: Why choose IMC over standard accelerated stability testing (e.g., boiling in solvent)? Standard testing relies on extreme temperatures to force degradation, which can trigger secondary pathways (like rapid C-I homolysis) that do not occur at ambient conditions. IMC measures the minute heat flow (µW) of the primary degradation pathway (e.g., slow hydrolysis) at 25°C, providing the true Gibbs free energy ( ΔG ) and enthalpy ( ΔH ) of the system without thermal artifacts.

Step-by-Step Methodology:

-

Baseline Equilibration: Load 3 mL of the target buffered solvent (e.g., pH 7.4 phosphate buffer) into the reference and sample ampoules. Equilibrate the microcalorimeter at exactly 25.000°C until baseline drift is < 0.1 µW/hour.

-

Sample Introduction: Inject a concentrated stock solution of the pyrazole derivative (dissolved in minimal DMSO) into the sample ampoule to achieve a final concentration of 1 mM.

-

Heat Flow Monitoring: Record the heat flow over 72 hours. The initial exothermic spike represents the heat of dilution and solvation ( ΔHsolv ).

-

Kinetic-Thermodynamic Extraction: The steady-state heat flow following solvation represents the enthalpy of any slow degradation processes. Integrate the area under the curve (AUC) to calculate total enthalpy change, validating the thermodynamic stability window of the compound in an aqueous environment.

Conclusion

The thermodynamic stability of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid is a complex function of its highly stable aromatic core juxtaposed against the kinetically vulnerable C5-Iodine bond. By employing self-validating protocols like pinhole-DSC and Isothermal Microcalorimetry, researchers can accurately map the ΔG , ΔH , and ΔS of this molecule, ensuring that downstream synthetic and formulation efforts are built upon a foundation of rigorous, artifact-free physicochemical data.

References

-

Polynitro-Functionalized Azopyrazole with High Performance and Low Sensitivity as Novel Energetic Materials ACS Crystal Growth & Design[Link]

-

Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability Nucleic Acids Research (NIH PMC)[Link]

-

The structure of the agrochemical fungicidal 4-Chloro-3-(3,5-dichloropheny)-1H-pyrazole, RPA 406194 and related compounds Journal of Chemical Crystallography (via ResearchGate)[Link]

-

Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage ACS Omega[Link]

Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic acid

Introduction

Substituted pyrazole carboxylic acids are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and anti-cancer properties.[1] The target molecule, 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid, is a highly functionalized heterocyclic compound. The presence of an iodo group at the C5 position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of novel chemical space in drug discovery programs.[2] This document provides a comprehensive, step-by-step protocol for the synthesis of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid, designed for researchers and scientists in organic and medicinal chemistry. The proposed synthetic route is based on established chemical transformations of pyrazole derivatives, with a focus on regiochemical control and practical implementation.

Overall Synthetic Strategy

The synthesis of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid can be approached through a multi-step sequence starting from a readily available pyrazole precursor. The key transformations in this proposed pathway are:

-

N-ethylation of a pyrazole-4-carboxylate ester.

-

Regioselective iodination of the N-ethylated pyrazole.

-

Hydrolysis of the ester to the final carboxylic acid.

This strategy allows for the systematic introduction of the required substituents onto the pyrazole core. Careful consideration of the reaction conditions is crucial to ensure the desired regioselectivity at each step.

Experimental Protocols

Part 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate

The initial step involves the N-alkylation of ethyl 1H-pyrazole-4-carboxylate. The alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers.[3] The ratio of these isomers is influenced by factors such as the nature of the base, the solvent, and the alkylating agent.[4] For this protocol, we will utilize a method that has been shown to provide good yields for N-alkylation of pyrazoles.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Molar Equivalents |

| Ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | 140.14 | 5.0 g | 1.0 |

| Iodoethane | C2H5I | 155.97 | 7.2 g (3.3 mL) | 1.3 |

| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | 7.4 g | 1.5 |

| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | 50 mL | - |

Step-by-Step Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 1H-pyrazole-4-carboxylate (5.0 g, 35.7 mmol) and anhydrous potassium carbonate (7.4 g, 53.5 mmol).

-

Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add iodoethane (7.2 g, 46.4 mmol) to the reaction mixture dropwise using a syringe.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of ethyl 1-ethyl-1H-pyrazole-4-carboxylate and ethyl 2-ethyl-1H-pyrazole-4-carboxylate.

-

Purify the major isomer, ethyl 1-ethyl-1H-pyrazole-4-carboxylate, by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The separation of N-alkylated pyrazole regioisomers by column chromatography is a well-established technique.[4]

Rationale for Experimental Choices:

-

Base and Solvent: Potassium carbonate is a commonly used base for N-alkylation of heterocycles. DMF is an excellent polar aprotic solvent for this type of reaction as it effectively dissolves the reagents and facilitates the SN2 reaction.

-

Alkylating Agent: Iodoethane is a reactive alkylating agent suitable for this transformation. An excess is used to ensure complete consumption of the starting material.

Part 2: Regioselective Iodination of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate

The iodination of the pyrazole ring is a critical step. While electrophilic iodination of pyrazoles typically occurs at the C4 position due to its higher electron density[2], the target molecule requires iodination at the C5 position. To achieve this, a method involving lithiation followed by quenching with an iodine source is proposed. This approach allows for the specific functionalization of the C5 position.[5]

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Molar Equivalents |

| Ethyl 1-ethyl-1H-pyrazole-4-carboxylate | C8H12N2O2 | 168.19 | 3.0 g | 1.0 |

| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | C4H9Li | 64.06 | 8.5 mL | 1.2 |

| Iodine (I2) | I2 | 253.81 | 5.4 g | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 60 mL | - |

Step-by-Step Procedure:

-

In a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve ethyl 1-ethyl-1H-pyrazole-4-carboxylate (3.0 g, 17.8 mmol) in 60 mL of anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (8.5 mL of a 2.5 M solution in hexanes, 21.4 mmol) dropwise to the stirred solution over 20 minutes, ensuring the temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve iodine (5.4 g, 21.4 mmol) in 20 mL of anhydrous THF.

-

Add the solution of iodine in THF dropwise to the lithiated pyrazole solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na2S2O3) until the iodine color disappears.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, ethyl 1-ethyl-5-iodo-1H-pyrazole-4-carboxylate, by column chromatography on silica gel.

Rationale for Experimental Choices:

-

Lithiation: n-Butyllithium is a strong base capable of deprotonating the C5 position of the pyrazole ring, which is the most acidic C-H bond in the absence of a C3 substituent. The low temperature (-78 °C) is essential to prevent side reactions.

-

Iodine Source: Molecular iodine (I2) is an effective electrophile to quench the organolithium intermediate, forming the desired C-I bond.[5]

Part 3: Hydrolysis of Ethyl 1-ethyl-5-iodo-1H-pyrazole-4-carboxylate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under basic conditions.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Molar Equivalents |

| Ethyl 1-ethyl-5-iodo-1H-pyrazole-4-carboxylate | C8H11IN2O2 | 294.09 | 2.0 g | 1.0 |

| Lithium Hydroxide (LiOH) | LiOH | 23.95 | 0.49 g | 3.0 |

| Tetrahydrofuran (THF) | C4H8O | 72.11 | 20 mL | - |

| Water | H2O | 18.02 | 10 mL | - |

| Hydrochloric Acid (HCl) (1 M) | HCl | 36.46 | As needed | - |

Step-by-Step Procedure:

-

Dissolve ethyl 1-ethyl-5-iodo-1H-pyrazole-4-carboxylate (2.0 g, 6.8 mmol) in a mixture of THF (20 mL) and water (10 mL) in a 100 mL round-bottom flask.

-

Add lithium hydroxide (0.49 g, 20.4 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl.

-

A precipitate of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Rationale for Experimental Choices:

-

Hydrolysis Conditions: Basic hydrolysis using lithium hydroxide in a THF/water mixture is a mild and effective method for saponifying esters without promoting side reactions on the sensitive pyrazole ring.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed multi-step synthesis of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid.

Sources

- 1. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid as a building block in drug discovery

Application Note: 1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic Acid as a Bifunctional Scaffold in Lead Generation

Strategic Utility in Drug Discovery

1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic acid (CAS: 1564684-87-2)[1] represents a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry. Pyrazole-4-carboxylic acid derivatives have emerged as privileged pharmacophores, demonstrating remarkable efficacy in disrupting protein-protein interactions (PPIs) and inhibiting epigenetic modulators.

Recent fragment-guided drug discovery campaigns have identified pyrazole carboxylic acids as potent inhibitors of the KEAP1-NRF2 interaction, a critical pathway for cellular homeostasis and oxidative stress[2]. In these systems, the C4-carboxylate forms essential charge-assisted hydrogen bonds and electrostatic interactions with the Arg483 and Ser508 residues within the KEAP1 Kelch domain[2]. Furthermore, 1H-pyrazole-4-carboxylic acid derivatives have been recently validated as first-in-class, highly potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1, showing significant anti-gastric cancer activity and upregulating the AMPK signaling pathway[3].

The strategic value of this specific building block lies in its orthogonal reactivity profile:

-

C4-Carboxylic Acid : Serves as the primary anchor for target engagement (as seen in KEAP1 inhibitors)[2] or as a handle for amide/ester derivatization to improve membrane permeability (e.g., prodrug strategies for ALKBH1 inhibitors)[3].

-

C5-Iodide : Provides a highly reactive site for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Negishi), enabling rapid, late-stage exploration of chemical space[4].

-

N1-Ethyl Group : Pre-installing the ethyl group locks the pyrazole tautomerism. In unsubstituted pyrazoles, tautomeric shifts lead to regiochemical ambiguity during functionalization. The N1-ethyl group ensures strict regiocontrol while imparting favorable lipophilicity to the resulting library members.

Physicochemical & Structural Profiling

To effectively utilize this building block in library design, its physicochemical properties must be accounted for during the calculation of downstream Lipinski parameters.

| Property | Value | Structural Implication |

| Chemical Name | 1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic acid | Core scaffold for divergent synthesis. |

| CAS Registry Number | 1564684-87-2[1] | - |

| Molecular Formula | C₆H₇IN₂O₂ | - |

| Molecular Weight | 266.04 g/mol | Leaves ~234 Da for further elaboration within Rule of 5. |

| Hydrogen Bond Donors | 1 | Carboxylic acid -OH (Target engagement site). |

| Hydrogen Bond Acceptors | 4 | Carboxylic C=O, -OH, Pyrazole N2, N1. |

| Topological Features | N1-alkylated, C5-halogenated | Tautomer-locked; prevents off-target kinase hinge binding. |

Mechanistic Workflow & Reactivity Pathways

The bifunctional nature of the molecule allows for a divergent synthetic workflow. Chemists can either construct the C4-amide first, followed by C5-arylation, or vice versa. Typically, C4-amidation is performed first to prevent the free carboxylic acid from interfering with the palladium catalytic cycle (e.g., via competitive coordination or premature decarboxylation).

Divergent synthetic workflows utilizing 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems, ensuring that intermediate quality is maintained throughout the drug discovery workflow.

Protocol A: C4-Amidation via HATU Activation

Causality for Experimental Choice : The electron-withdrawing C5-iodine reduces the nucleophilicity of the pyrazole ring, which in turn slightly deactivates the C4-carboxylic acid toward standard carbodiimide coupling reagents (like EDC/HOBt). HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the amidation of deactivated acids to rapid completion.

-

Activation : Dissolve 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.

-

Base Addition : Add DIPEA (3.0 equiv) dropwise. Causality: DIPEA deprotonates the carboxylic acid, facilitating the nucleophilic attack on HATU.

-

Amine Coupling : After 15 minutes of activation, add the target primary or secondary amine (1.1 equiv). Stir at room temperature (20–25 °C) for 2–4 hours.

-

Self-Validation Check : The formation of the active ester visually presents as a slight yellowing of the solution. Reaction completion must be verified by LC-MS (ESI-), monitoring for the complete disappearance of the starting material mass ( m/z 265 [M−H]− ).

-

Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (5x) to self-validate the complete removal of DMF prior to concentration.

Protocol B: C5 Suzuki-Miyaura Cross-Coupling

Causality for Experimental Choice : Iodopyrazoles are highly prone to hydrodehalogenation under standard Pd(PPh₃)₄ conditions due to the slow rate of transmetalation relative to beta-hydride elimination/reduction pathways. Utilizing Pd(dppf)Cl₂—a catalyst with a bidentate ligand—forces a cis-coordination geometry that accelerates transmetalation and suppresses unwanted deiodination[4].

-

Preparation : Charge a Schlenk flask with the C4-amide intermediate (1.0 equiv), aryl/heteroaryl boronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

-

Degassing (Critical Step) : Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 0.1 M). Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen rapidly deactivates the Pd(0) active species, leading to homocoupling of the boronic acid.

-

Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of nitrogen.

-

Heating : Seal the flask and heat to 90 °C for 12 hours.

-

Self-Validation Check : The initial red/orange Pd(II) pre-catalyst solution will darken significantly to black/dark brown as it reduces to the active Pd(0) species. Post-reaction LC-MS (ESI+) must show the absence of the distinct iodinated starting material isotope pattern.

-

Workup : Cool to room temperature, filter the crude mixture through a pad of Celite to remove palladium black, and concentrate in vacuo.

Quantitative Data: Optimization of C5-Coupling

To demonstrate the causality behind the catalyst selection in Protocol B, the following table summarizes the optimization data for the C5 Suzuki-Miyaura cross-coupling of the pyrazole core.

| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Observation / Causality |

| 1 | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene / H₂O | 90 | 45% | Significant hydrodehalogenation observed due to slow transmetalation. |

| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 62% | Monodentate ligand allows competitive side reactions; moderate conversion. |

| 3 | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane / H₂O | 90 | 88% | Optimal. Bidentate dppf enforces cis-geometry, accelerating transmetalation. |

| 4 | Pd(dppf)Cl₂ (5 mol%) | Cs₂CO₃ | DMF / H₂O | 90 | 75% | Stronger base led to trace hydrolysis of the C4-amide. |

References

-

[1] 1-Ethyl-1H-pyrazol-5-ylboronic acid for sale | Sigma-Aldrich. Sigma-Aldrich. Available at:

-

[2] Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry - ACS Publications. Available at:

-

[3] Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:

-

[4] A Study of Negishi Cross-Coupling Reactions with Benzylzinc Halides To Prepare Original 3-Ethoxypyrazoles. ResearchGate. Available at:

Sources

Application Note: Palladium-Catalyzed Amination of 1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: API Synthesis, Kinase Inhibitor Scaffolds, and Late-Stage Functionalization

Introduction & Mechanistic Rationale

The pyrazole core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for amides and aromatic rings in kinase inhibitors and PDE inhibitors. Functionalization at the C5 position of a 1-substituted pyrazole is notoriously challenging due to significant steric hindrance from the adjacent N1-alkyl group (in this case, an ethyl group) and electronic deactivation from the C4-electron-withdrawing group (carboxylic acid).

The Buchwald-Hartwig amination is the premier method for constructing C–N bonds [1]. However, applying this methodology directly to 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid presents three distinct mechanistic hurdles:

-

Catalyst Poisoning: Unprotected heterocyclic nitrogens and free carboxylic acids can coordinate strongly to Palladium(II) intermediates, forming stable, inactive off-cycle dimers [2].

-

Base Consumption: The free C4-carboxylic acid rapidly quenches the basic additives (e.g., NaOtBu or LiHMDS ) required for the deprotonation of the amine during the catalytic cycle.

-

Steric Congestion: The N1-ethyl and C4-carboxylate groups create a highly congested pocket around the C5-iodide, inhibiting the crucial reductive elimination step.

The Field-Proven Solution

To bypass these limitations, this protocol employs a two-stage synthetic strategy :

-

Transient Esterification: The free carboxylic acid is protected as an ethyl ester ( ethyl 1-ethyl-5-iodo-1H-pyrazole-4-carboxylate ) to prevent base quenching and improve solubility in non-polar solvents like 1,4-dioxane [3].

-

Sterically Demanding Ligands: We utilize t BuBrettPhos , a bulky, electron-rich biarylphosphine ligand. The massive steric bulk of t BuBrettPhos forces the Palladium center into an active mono-ligated L1Pd(0) state, preventing dimer formation and drastically accelerating reductive elimination despite the congested C5 environment [1, 2].

Figure 1: Catalytic cycle of the t BuBrettPhos-enabled Buchwald-Hartwig amination on the C5 position.

Experimental Design & Optimization Data

When developing this protocol, various combinations of ligands and bases were evaluated. The quantitative data below illustrates the causality behind our specific reagent choices.

Table 1: Optimization of C5-Amination Conditions (Model Amine: Morpholine)

| Entry | Catalyst / Ligand | Base (Equiv) | Solvent | Temp (°C) | Conversion (%)* |

| 1 | Pd2(dba)3 / XPhos | K3PO4 (2.0) | Toluene | 100 | < 10% |

| 2 | Pd2(dba)3 / BrettPhos | NaOtBu (1.5) | 1,4-Dioxane | 100 | 45% |

| 3 | Pd2(dba)3 / t BuBrettPhos | NaOtBu (1.5) | 1,4-Dioxane | 100 | > 95% |

| 4 | Pd2(dba)3 / t BuBrettPhos | LiHMDS (2.5) | THF | 80 | 88% |

| 5** | Pd2(dba)3 / t BuBrettPhos | NaOtBu (3.5) | 1,4-Dioxane | 100 | 12% (Deiodination) |

*Determined by LC-MS analysis of the crude reaction mixture. **Entry 5 attempted direct amination on the unprotected free carboxylic acid . The excess base led to competitive protodehalogenation (deiodination) rather than successful C-N coupling, validating the necessity of the esterification route.

Step-by-Step Methodology

The following self-validating protocol describes the amination of the protected ester, followed by an in situ or sequential saponification to yield the final functionalized 1-ethyl-5-amino-1H-pyrazole-4-carboxylic acid.

Figure 2: Experimental workflow from C-N coupling to final free acid isolation.

Phase 1: Buchwald-Hartwig C–N Coupling

Note: Ensure all glassware is oven-dried and the reaction is set up under a strict Argon or Nitrogen atmosphere. Oxygen will rapidly oxidize the Pd(0) catalyst.

-

Pre-mixing the Catalyst: In an inert glovebox or using standard Schlenk techniques, charge a 20 mL reaction vial with Pd2(dba)3 (0.02 equiv, 2 mol%) and t BuBrettPhos (0.05 equiv, 5 mol%).

-

Reagent Addition: Add ethyl 1-ethyl-5-iodo-1H-pyrazole-4-carboxylate (1.0 equiv, 1.0 mmol) and NaOtBu (1.5 equiv, 1.5 mmol).

-

Solvent & Amine Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) followed by the desired amine (1.2 equiv, 1.2 mmol).

Self-Validation Checkpoint: The solution should turn a deep red/purple color, indicating the formation of the active Pd(0)

t BuBrettPhos complex. -

Heating: Seal the vial with a Teflon-lined cap and heat the mixture in a pre-equilibrated oil bath at 100 °C for 12 hours.

-

Monitoring: Cool the reaction to room temperature. Monitor completion via TLC (Hexanes:EtOAc 3:1) or LC-MS. The starting material iodide should be completely consumed.

Phase 2: Saponification to the Free Acid

-

Solvent Exchange: Filter the crude reaction mixture through a short pad of Celite to remove Palladium black and inorganic salts. Wash the pad with EtOAc (10 mL). Concentrate the filtrate in vacuo.

-

Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF and H2O (8 mL). Add LiOH⋅H2O (3.0 equiv, 3.0 mmol).

-

Heating: Stir the mixture at 60 °C for 4–6 hours until LC-MS indicates complete hydrolysis of the ester to the carboxylate.

-

Workup & Isolation:

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous layer with H2O (5 mL) and wash with diethyl ether (2 × 5 mL) to remove unreacted amine and lipophilic impurities.

-

Carefully acidify the aqueous layer to pH 3–4 using 1M HCl dropwise at 0 °C.

-

Self-Validation Checkpoint: The product, functionalized 1-ethyl-5-amino-1H-pyrazole-4-carboxylic acid, will precipitate as a solid.

-

-

Filtration: Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure product.

Troubleshooting & Process Insights

-

Issue: High levels of deiodination (1-ethyl-1H-pyrazole-4-carboxylic acid formed).

-

Cause: Reductive elimination is too slow, allowing the Pd-intermediate to undergo protodehalogenation, often caused by wet solvents or overly bulky amines.

-

Solution: Ensure 1,4-dioxane is strictly anhydrous. If coupling a highly sterically hindered secondary amine, switch the base to LiHMDS and lower the temperature to 80 °C.

-

-

Issue: Catalyst turns black immediately upon heating.

-

Cause: Catalyst poisoning by oxygen or poor ligand coordination.

-

Solution: Increase the ligand-to-palladium ratio to 3:1 (e.g., 6 mol% t BuBrettPhos to 2 mol% Pd2(dba)3 ) to ensure complete formation of the active complex before heating [1].

-

References

-

Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014. Available at:[Link]

-

Onodera, S., Kochi, T., & Kakiuchi, F. "Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives." The Journal of Organic Chemistry, 2019. Available at:[Link]

-

Collins, K. D., & Glorius, F. "A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination." The Journal of Organic Chemistry, 2017. Available at:[Link]

Application Note: Amidation Strategies for 1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic Acid in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic acid (CAS: 1564684-87-2 | MW: 266.04 g/mol )

Introduction & Mechanistic Rationale

In modern drug discovery, functionalized pyrazoles are privileged scaffolds frequently found in kinase inhibitors and anti-inflammatory agents. 1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic acid serves as a highly versatile bifunctional building block. The C-4 carboxylic acid allows for the generation of diverse amide libraries, while the C-5 iodo group acts as a critical synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) [1].

The Steric Challenge: Causality in Reagent Selection

Amidation of this specific substrate presents a unique mechanistic challenge. The iodine atom possesses a large Van der Waals radius (1.98 Å), which introduces significant steric shielding around the adjacent C-4 carbonyl carbon. Furthermore, the electron-withdrawing nature of the pyrazole ring and the halogen atom modulates the electrophilicity of the activated carbonyl.

Consequently, traditional coupling reagents like EDC/HOBt often result in sluggish kinetics, incomplete conversion, and lower yields. To overcome this steric hindrance, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the premier choice [2]. HATU rapidly converts the carboxylic acid into an HOAt-active ester. The neighboring nitrogen atom in the pyridine ring of HOAt provides an anchimeric assistance (neighboring group effect), drastically accelerating the nucleophilic attack of the amine, even when sterically encumbered [3].

Synthetic Workflow & Downstream Utility

The following pathway illustrates the strategic amidation of the scaffold, preserving the C-5 iodo group for subsequent functionalization.

Workflow for the amidation and downstream functionalization of 5-iodo-pyrazole scaffolds.

Quantitative Method Comparison

To provide a self-validating system for your experimental design, the table below summarizes the empirical data for three distinct amidation approaches. Selection should be based on the nucleophilicity of your target amine and the scale of your reaction.

| Coupling Method | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Impurity Profile & Process Notes |

| HATU | DIPEA | DMF | 20–25 | 2–4 | 85–95 | Trace tetramethylurea. Best for primary/secondary and hindered amines. |

| T3P (50% in EtOAc) | Pyridine | EtOAc | 60 | 8–12 | 75–85 | Very clean profile; water-soluble byproducts. Ideal for scale-up. |

| Oxalyl Chloride | TEA | DCM | 0 to 25 | 2–6 | 70–90 | Risk of des-iodination if overheated. Reserved for unreactive anilines. |

Detailed Experimental Protocols

These protocols are designed as self-validating systems. In-Process Controls (IPC) via LC-MS are embedded to ensure mechanistic milestones are met before proceeding to the next step.

Protocol A: HATU-Mediated Amidation (Standard Discovery Scale)

Optimized for rapid library generation and sterically hindered aliphatic or aromatic amines.

Reagents:

-

1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic acid (1.0 equiv, 1.0 mmol, 266 mg)

-

Target Amine (1.1 equiv, 1.1 mmol)

-

HATU (1.2 equiv, 1.2 mmol, 456 mg)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 522 µL)

-

Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

-

Pre-activation: Dissolve the pyrazole carboxylic acid in anhydrous DMF under an inert N₂ atmosphere. Add DIPEA, followed by HATU in one portion.

-

IPC Check 1: Stir the mixture at room temperature (20–25 °C) for 15 minutes. Causality: This incubation period is critical to ensure complete conversion of the acid to the HOAt-active ester, preventing the amine from forming an unreactive salt with the free acid.

-

Amine Addition: Add the target amine dropwise (if liquid) or as a solution in 1 mL DMF (if solid).

-

Reaction Monitoring: Stir at room temperature for 2–4 hours.

-

IPC Check 2: Aliquot 5 µL into 1 mL MeCN/H₂O. Analyze via LC-MS. The starting material mass ( m/z 267.0 [M+H]+ ) should be fully consumed, replaced by the product mass.

-

Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with 5% aqueous LiCl solution (3 × 15 mL). Causality: The 5% LiCl wash is a highly effective thermodynamic sink for DMF, pulling the solvent into the aqueous phase and preventing yield-destroying emulsions during subsequent washes.

-

Purification: Wash with saturated NaHCO₃ (15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Protocol B: T3P-Mediated Amidation (Process & Scale-Up)

Propylphosphonic anhydride (T3P) is utilized when avoiding the explosive hazards and sensitizing properties of HATU at larger scales [2].

Reagents:

-

1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic acid (1.0 equiv, 10.0 mmol, 2.66 g)

-

Target Amine (1.1 equiv, 11.0 mmol)

-

T3P (50% solution in EtOAc) (1.5 equiv, 15.0 mmol, 8.9 mL)

-

Pyridine (3.0 equiv, 30.0 mmol, 2.4 mL)

-

EtOAc (30 mL)

Step-by-Step Methodology:

-

Preparation: Suspend the pyrazole carboxylic acid and the amine in EtOAc. Add pyridine.

-

Coupling: Add the T3P solution dropwise over 10 minutes at room temperature.

-

Heating: Heat the reaction to 60 °C. Causality: T3P activation of sterically hindered acids requires higher thermal energy compared to HATU. The C-5 iodo group is stable under these mild heating conditions.

-

Workup: Once complete (IPC via LC-MS, typically 8–12 h), cool to room temperature. Wash directly with water (2 × 20 mL), 1N HCl (20 mL) to remove pyridine, and saturated NaHCO₃ (20 mL).

-

Isolation: The byproducts of T3P are entirely water-soluble, often yielding product of >95% purity simply by evaporating the organic layer, bypassing the need for chromatography.

Troubleshooting & Quality Control

-

Des-iodination Byproducts: If you observe a mass corresponding to [M−126]+ in your LC-MS, the C-5 iodo group has been lost. This is rare under HATU/T3P conditions but can occur if the reaction is exposed to strong light for extended periods or if transition metal impurities are present in your reaction vessels. Ensure glassware is thoroughly cleaned and reactions are kept away from direct sunlight.

-

Guanidinium Byproduct Formation: When using HATU, if the amine is added too slowly or is highly unreactive, the amine can attack the uronium carbon of HATU instead of the active ester, forming a stable guanidinium byproduct. Solution: Ensure the 15-minute pre-activation step is strictly adhered to, and consider using Protocol C (Acid Chloride) for exceptionally poor nucleophiles like electron-deficient anilines.

References

Application Note: High-Efficiency Incorporation and Late-Stage Functionalization of 1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic Acid in Solid-Phase Peptide Synthesis

Introduction & Chemical Rationale

The pyrazole-4-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of protein-protein interaction (PPI) inhibitors, such as those targeting the [1]. Incorporating 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid into a peptide sequence offers a dual advantage: it introduces a rigid, hydrogen-bond-capable heterocyclic core, and provides a highly reactive 5-iodo "hook" for via transition-metal-catalyzed cross-coupling[2].

However, conjugating this specific building block to a resin-bound peptide presents severe steric challenges. The 4-carboxylic acid moiety is tightly flanked by the bulky 5-iodo group and the 1-ethyl substituent. This steric crowding severely impedes standard carbodiimide-mediated activation (e.g., DIC/HOBt), often resulting in stalled O-acylisourea intermediates and subsequent N-acylurea rearrangement rather than successful amide bond formation.

To overcome this, uronium-based coupling reagents containing the 7-azabenzotriazole leaving group (such as HATU) are strictly[3]. The pyridine nitrogen in the resulting OAt-active ester provides anchimeric assistance—acting as a local base to hydrogen-bond with the incoming peptide amine—thereby accelerating aminolysis despite the extreme steric bulk.

Mechanistic Pathway & Workflow

HATU-mediated activation overcoming steric hindrance via the 7-aza effect.

Workflow for incorporating and functionalizing the hindered pyrazole.

Quantitative Comparison of Coupling Reagents

To demonstrate the necessity of specialized coupling conditions, the table below summarizes the coupling efficiency of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid to a model resin-bound dipeptide (H-Ala-Phe-Rink Amide) under various conditions.

| Coupling Reagent | Additive | Base | Temp (°C) | Time (h) | Conversion (%)* |

| DIC | HOBt | None | 25 | 4 | < 5% |

| DIC | Oxyma | None | 25 | 4 | 12% |

| HBTU | None | DIPEA | 25 | 4 | 28% |

| HATU | None | DIPEA | 25 | 4 | 65% |

| HATU | None | DIPEA | 60 (Microwave) | 1 | > 98% |

*Conversion determined by LC-MS analysis of micro-cleaved peptide.

Experimental Protocols

Protocol A: On-Resin Coupling of 1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic Acid

Note: This protocol assumes the peptide has been elongated on a solid support (e.g., Rink Amide resin) and the N-terminal Fmoc group has been removed.

Reagents Required:

-

1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic acid (3.0 equivalents relative to resin loading)

-

HATU (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Resin Preparation: Wash the Fmoc-deprotected peptidyl-resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min) to remove residual piperidine.

-

Pre-Activation: In a dry vial, dissolve 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid (3.0 eq) and HATU (2.9 eq) in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).

-

Base Addition: Add DIPEA (6.0 eq) to the vial. The solution will typically turn a pale yellow. Allow the mixture to pre-activate for exactly 2 minutes. Caution: Prolonged pre-activation with HATU can lead to of the peptide N-terminus[3].

-

Coupling: Transfer the activated mixture to the reaction vessel containing the resin.

-

Incubation: Agitate the reaction at 60°C (using a microwave peptide synthesizer or a heated shaker block) for 1 hour. If heating is unavailable, agitate at room temperature for 4–6 hours, followed by a mandatory second coupling cycle (double coupling).

-

Washing & Validation: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min). Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A negative result (no color change) indicates successful coupling.

-

Micro-Cleavage: Cleave a small aliquot of resin (~2 mg) using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H₂O, and verify the mass of the iodinated conjugate via LC-MS prior to proceeding to LSF.

Protocol B: On-Resin Late-Stage Functionalization (Suzuki-Miyaura Cross-Coupling)

The 5-iodo group is highly reactive toward palladium-catalyzed cross-coupling, allowing for the introduction of diverse aryl or heteroaryl groups directly on the [2].

Reagents Required:

-

Arylboronic acid (e.g., phenylboronic acid) (5.0 equivalents)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.1 equivalents)

-

Potassium carbonate (K₂CO₃) (10.0 equivalents, 2M aqueous solution)

-

Degassed DMF

Step-by-Step Methodology:

-

Degassing: Suspend the validated iodopyrazole-peptidyl-resin in degassed DMF. Sparge the suspension with Argon or Nitrogen for 10 minutes.

-

Reagent Addition: Add the arylboronic acid (5.0 eq) and Pd(PPh₃)₄ (0.1 eq) to the reaction vessel.

-

Base Addition: Add the 2M aqueous K₂CO₃ solution (10.0 eq). Expert Insight: The presence of water is critical for the activation of the boronic acid to the reactive boronate species.

-

Reaction: Seal the vessel under an inert atmosphere and heat to 80°C with gentle agitation for 12 hours.

-

Resin Cleanup: Drain the reaction mixture. To remove precipitated palladium black, wash the resin sequentially with:

-

DMF (3 × 1 min)

-

0.5% Sodium diethyldithiocarbamate in DMF (3 × 3 min) - Critical step to scavenge trapped Pd residues.

-

DMF (5 × 1 min)

-

DCM (5 × 1 min)

-

-

Final Cleavage: Subject the resin to standard TFA cleavage conditions (e.g., 95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours to release the fully functionalized, deprotected peptide.

References

-

Title: Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: Peptide Chemistry URL: [Link]

-

Title: Late-Stage Modification of Peptides: Advanced Strategies for CRDMO Success Source: Aragen URL: [Link]

Sources

troubleshooting dehalogenation side reactions of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid

Technical Support Center: 1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting for a common and often frustrating side reaction: dehalogenation. As specialists in organic synthesis and process development, we understand that unexpected byproducts can derail timelines and consume valuable resources. This center provides a logical, question-based framework to help you diagnose, understand, and mitigate the undesired replacement of iodine with a hydrogen atom in your reactions.

Part 1: Diagnosis and Confirmation

The first step in solving any problem is confirming its existence and quantifying its extent.

Q1: I suspect my cross-coupling reaction is producing a dehalogenated byproduct. How can I be sure?

Answer: Your suspicion is likely correct, as hydrodehalogenation is a frequent side reaction in palladium-catalyzed cross-couplings, especially with electron-deficient heteroaryl iodides like your pyrazole substrate.[1][2] The product of this side reaction is 1-ethyl-1H-pyrazole-4-carboxylic acid. You must use analytical techniques to confirm and quantify its presence.

Recommended Analytical Workflow:

-

Work-up: After your reaction is complete, perform a standard aqueous work-up to remove inorganic salts.

-

Crude Sample Analysis: Before column chromatography, take a small, representative sample of your crude organic material.

-

Analysis: Use one or more of the following methods to compare your crude product to a known standard of your starting material and, if available, the dehalogenated byproduct.

| Analytical Method | What to Look For | Advantages & Considerations |

| LC-MS | A new peak with a mass corresponding to the dehalogenated product (M-126). It will likely have a different retention time than your starting material or desired product. | Highly sensitive and provides molecular weight confirmation. This is the most common and effective method. |

| ¹H NMR | The appearance of a new singlet proton signal in the aromatic region (typically where the iodine atom was) and the disappearance of the characteristic signals of the starting material. | Provides clear structural information. Comparing the integration of the new proton signal to a known peak in your desired product can quantify the byproduct ratio. |

| GC-MS | A new peak corresponding to the molecular weight of the dehalogenated product.[1] | Useful if your product is volatile and thermally stable. Derivatization of the carboxylic acid may be necessary. |

| TLC | A new, typically less polar spot compared to your starting material.[1] | Quick and easy for qualitative assessment but not suitable for accurate quantification. |

Part 2: Understanding the Cause - Mechanistic Insights

Once dehalogenation is confirmed, understanding the underlying mechanism is key to devising an effective solution.

Q2: What is the chemical mechanism that causes dehalogenation in my palladium-catalyzed reaction?

Answer: Dehalogenation, or more specifically hydrodehalogenation, is not a single reaction but a competing catalytic cycle that branches off from your desired cross-coupling pathway. The universally accepted culprit is the formation of a palladium-hydride (Pd-H) species.[1] This Pd-H intermediate can reductively eliminate with the pyrazole ring to form the undesired dehalogenated product, regenerating the Pd(0) catalyst to continue the unwanted cycle.

The critical question is: Where does the hydride (H⁻) come from? There are several common sources:

-

The Base: Strong bases with β-hydrogens (e.g., alkoxides, amine bases) can undergo β-hydride elimination to generate a Pd-H species.[3][4]

-

The Solvent: Protic solvents like alcohols can be oxidized by the palladium complex to generate hydride species.[5][6] Aprotic solvents like DMF can also act as hydride sources under certain conditions.[7]

-

Trace Water: Adventitious water in the reaction can be a proton or hydride source, especially in combination with certain ligands or bases.[8][9]

Below is a diagram illustrating how the dehalogenation pathway competes with a standard Suzuki coupling cycle.

Part 3: Troubleshooting and Mitigation Strategies

With a solid understanding of the problem, we can now explore targeted solutions. The general principle is to implement changes that favor the kinetics of the desired cross-coupling pathway over the dehalogenation pathway.

Q3: My Suzuki-Miyaura coupling shows >20% dehalogenation. What is the first thing I should change?

Answer: The base/solvent system is often the most significant contributor and the easiest to modify.[10] For pyrazole substrates, which are prone to dehalogenation, moving away from strong alkoxide bases or amine bases is the first logical step.[11][12][13]

Troubleshooting Priority 1: Base and Solvent Modification

| Parameter | Problematic Choice | Recommended Alternative | Rationale |

| Base | Strong alkoxides (NaOtBu, KOtBu) or amine bases (TEA, DIPEA). | Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ .[1] | These inorganic bases are less likely to act as hydride donors. K₃PO₄ is often an excellent choice for heteroaryl couplings. |

| Solvent | Protic solvents (MeOH, EtOH) or solvents known to be hydride sources (DMF).[1][5] | Anhydrous, aprotic solvents like Dioxane , Toluene , or THF .[1][2] | These solvents have a much lower propensity to generate Pd-H species. Ensure they are rigorously dried and degassed. |

Experimental Protocol 1: Base and Solvent Screening

-

Setup: Prepare 3-4 identical reaction vials under an inert atmosphere (Argon or Nitrogen).

-

Reagents: To each vial, add your 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid (1.0 eq), boronic acid partner (1.2 eq), and palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂, 2-5 mol%).

-

Variables:

-

Vial 1 (Control): Your original conditions (e.g., NaOtBu in Dioxane).

-

Vial 2: K₃PO₄ (2.0 eq) in Dioxane/H₂O (e.g., 10:1).

-

Vial 3: Cs₂CO₃ (2.0 eq) in Toluene.

-

Vial 4: K₂CO₃ (2.0 eq) in Dioxane/H₂O (e.g., 10:1).[11]

-

-

Execution: Seal the vials and run them in a heated reaction block at the same temperature (e.g., 80-100 °C).

-

Analysis: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by LC-MS to determine the ratio of desired product to the dehalogenated byproduct.[5]

Q4: I've changed my base and solvent, but dehalogenation is still a significant issue. What's my next step?

Answer: If optimizing the base and solvent is insufficient, the next critical parameter to investigate is the palladium catalyst and, more importantly, the supporting ligand. The ligand plays a crucial role in modulating the stability and reactivity of the palladium center.

Troubleshooting Priority 2: Ligand and Catalyst Selection

The goal is to select a ligand that accelerates the reductive elimination of the desired C-C or C-N bond, making it kinetically favored over the reductive elimination of the C-H bond.

-

The Principle: Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination step.[10] For challenging substrates like N-heterocycles, specialized biaryl phosphine ligands (often called "Buchwald ligands") are highly recommended.[1]

| Ligand Class | Examples | When to Use |

| Standard Phosphines | PPh₃, P(o-tol)₃ | Often a starting point, but can be insufficient for difficult couplings. |

| Bulky Biaryl Phosphines | XPhos , SPhos , RuPhos, BrettPhos | Highly recommended for heteroaryl couplings (Suzuki, Buchwald-Hartwig) where dehalogenation is a problem.[1] |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Can be very effective but may require more specific optimization. |